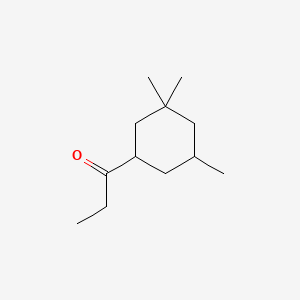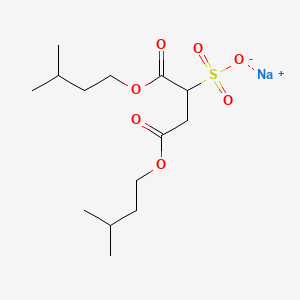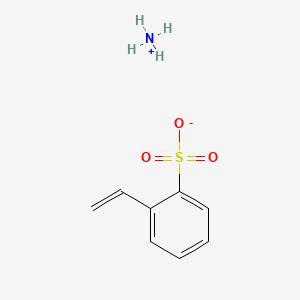
Ammonium vinylbenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium vinylbenzenesulphonate is an organic compound with the molecular formula C8H11NO3S. It is a derivative of vinylbenzene (styrene) where a sulfonate group is attached to the benzene ring, and the sulfonate group is neutralized by an ammonium ion. This compound is known for its applications in various fields, including polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Ammonium vinylbenzenesulphonate can be synthesized through the sulfonation of vinylbenzene followed by neutralization with ammonium hydroxide. The typical reaction involves the following steps:
Sulfonation: Vinylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group onto the benzene ring, forming vinylbenzenesulfonic acid.
Neutralization: The resulting vinylbenzenesulfonic acid is then neutralized with ammonium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Continuous sulfonation of vinylbenzene using sulfur trioxide in a controlled environment.
- Efficient neutralization with ammonium hydroxide in large reactors.
- Purification steps to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Ammonium vinylbenzenesulphonate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polystyrene sulfonate, a polymer with applications in ion exchange resins and water treatment.
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or ionic initiators under controlled temperature and pressure.
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Polystyrene Sulfonate: A major product from polymerization.
Substituted Derivatives: Products from nucleophilic substitution reactions.
科学的研究の応用
Ammonium vinylbenzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polystyrene sulfonate, which is employed in ion exchange resins and as a catalyst support.
Biology: Polystyrene sulfonate derived from this compound is used in biomedical applications, including drug delivery systems and as anticoagulants.
Medicine: Investigated for its potential in drug formulations and as a component in medical devices.
Industry: Utilized in water treatment processes, as a dispersant in paints and coatings, and in the production of specialty polymers.
作用機序
The mechanism of action of ammonium vinylbenzenesulphonate primarily involves its ability to undergo polymerization and form polystyrene sulfonate. The sulfonate groups in the polymer interact with various ions and molecules, making it effective in ion exchange and as a dispersant. The molecular targets include ionic species in solutions, and the pathways involve ion exchange and adsorption processes.
類似化合物との比較
Similar Compounds
Sodium vinylbenzenesulfonate: Similar structure but with sodium as the counterion.
Potassium vinylbenzenesulfonate: Similar structure but with potassium as the counterion.
Uniqueness
Ammonium vinylbenzenesulphonate is unique due to the presence of the ammonium ion, which can impart different solubility and reactivity characteristics compared to its sodium and potassium counterparts. This makes it suitable for specific applications where ammonium ions are preferred.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it valuable in scientific research and industrial processes. Understanding its preparation, reactions, and applications can help in developing new materials and technologies.
特性
CAS番号 |
51898-85-2 |
|---|---|
分子式 |
C8H11NO3S |
分子量 |
201.25 g/mol |
IUPAC名 |
azanium;2-ethenylbenzenesulfonate |
InChI |
InChI=1S/C8H8O3S.H3N/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);1H3 |
InChIキー |
IVKZBYBXOFUZME-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


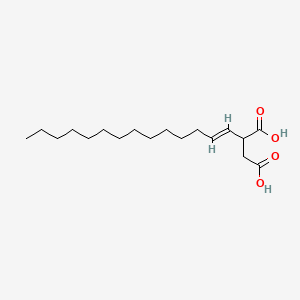
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
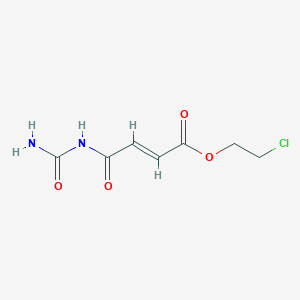


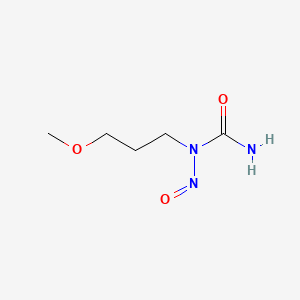

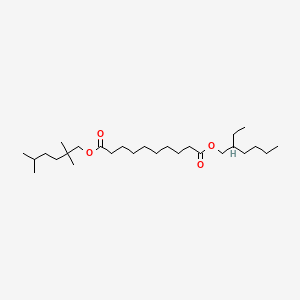
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)

